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molecular formula C8H8BrNO2 B189047 2-Bromo-1,3-dimethyl-5-nitrobenzene CAS No. 53906-84-6

2-Bromo-1,3-dimethyl-5-nitrobenzene

Cat. No. B189047
M. Wt: 230.06 g/mol
InChI Key: MDIUQZPRHOZKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803480B2

Procedure details

10.7 g (35.8 mmol) of 2,6-dimethyl-4-nitrophenyl trifluoromethanesulphonate (Example I) and 4.84 g (55.8 mmol) of LiBr are stirred in 120 ml of N-methylpyrrolidinone at 120° C. for 41 h. (Solvent: ethyl acetate/cyclohexane 1:4). After cooling, 80 ml of water are slowly added, and the mixture is stirred while cooling in an icebath for 1 h. The precipitate is filtered off with suction and stirred with 200 ml of petroleum ether. The solvent is removed in vacuo. 7.23 g (85%) of solid are obtained.
Name
2,6-dimethyl-4-nitrophenyl trifluoromethanesulphonate
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Yield
85%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17])(=O)=O.[Li+].[Br-:21].C(OCC)(=O)C.C1CCCCC1.O>CN1CCCC1=O>[Br:21][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:8]=1[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
2,6-dimethyl-4-nitrophenyl trifluoromethanesulphonate
Quantity
10.7 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])C)(F)F
Name
Quantity
4.84 g
Type
reactant
Smiles
[Li+].[Br-]
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C1CCCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in an icebath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
STIRRING
Type
STIRRING
Details
stirred with 200 ml of petroleum ether
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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